3h-Heptafluoro-2,2,4,4-tetrahydroxypentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

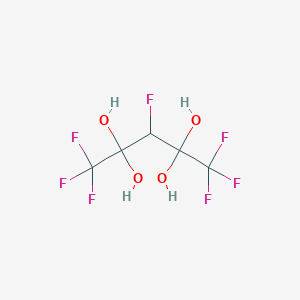

3h-Heptafluoro-2,2,4,4-tetrahydroxypentane: is a fluorinated organic compound with the molecular formula C5H5F7O4. It is known for its unique structure, which includes multiple hydroxyl groups and fluorine atoms. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3h-Heptafluoro-2,2,4,4-tetrahydroxypentane typically involves the fluorination of a suitable precursor, followed by the introduction of hydroxyl groups. One common method involves the reaction of a fluorinated ketone with a hydroxylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes, often using specialized equipment to handle the highly reactive fluorine gas. The process is optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 3h-Heptafluoro-2,2,4,4-tetrahydroxypentane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming fluorinated hydrocarbons.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products:

Oxidation: Fluorinated ketones or carboxylic acids.

Reduction: Fluorinated hydrocarbons.

Substitution: Fluorinated derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Analytical Chemistry

3H-Heptafluoro-2,2,4,4-tetrahydroxypentane is utilized in high-resolution mass spectrometry (HRMS) and gas chromatography for the analysis of per- and polyfluoroalkyl substances (PFAS). Its application in analytical workflows allows for the identification and quantification of PFAS in environmental samples. Studies have demonstrated a 100% true positive rate in identifying PFAS compounds using this fluorinated compound as a standard .

Table 1: Applications in Analytical Chemistry

| Application | Description |

|---|---|

| PFAS Screening | Used as a standard for identifying PFAS in environmental samples |

| Gas Chromatography | Enhances detection sensitivity of fluorinated compounds |

| Mass Spectrometry | Improves accuracy in quantifying trace levels of contaminants |

Pharmaceutical Applications

Due to its unique chemical structure, this compound has potential applications in drug formulation and development. Its properties can enhance the solubility and stability of certain pharmaceutical compounds. Research indicates that fluorinated compounds often exhibit improved bioavailability and metabolic stability compared to their non-fluorinated counterparts .

Case Study: Drug Development

A recent study explored the incorporation of fluorinated moieties into drug candidates to enhance their pharmacokinetic properties. The use of this compound as a building block showed promising results in increasing the efficacy of certain therapeutic agents against resistant bacterial strains .

Material Science

In material science, this compound is being investigated for its potential use as a surfactant and lubricant due to its low surface tension and high thermal stability. These properties make it suitable for applications in coatings and advanced materials designed to withstand harsh environmental conditions.

Table 2: Material Science Applications

| Application | Description |

|---|---|

| Surfactant | Reduces surface tension in formulations |

| Lubricant | Provides thermal stability and reduces friction |

| Coatings | Enhances durability and resistance to chemicals |

Mecanismo De Acción

The mechanism of action of 3h-Heptafluoro-2,2,4,4-tetrahydroxypentane involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its reactivity, allowing it to participate in a wide range of chemical reactions. The hydroxyl groups provide sites for hydrogen bonding, which can influence the compound’s behavior in biological systems .

Comparación Con Compuestos Similares

- 1,1,1,3,5,5,5-Heptafluoro-2,2,4,4-pentanetetrol

- 1,1,1,3,5,5,5-Heptafluoroacetylacetone dihydrate

Comparison: 3h-Heptafluoro-2,2,4,4-tetrahydroxypentane is unique due to its specific arrangement of fluorine and hydroxyl groups. Compared to similar compounds, it exhibits distinct reactivity patterns and physical properties, making it valuable for specialized applications in research and industry .

Actividad Biológica

Overview

3h-Heptafluoro-2,2,4,4-tetrahydroxypentane (CAS 77953-71-0) is a per- and polyfluoroalkyl substance (PFAS) that has gained attention due to its unique chemical properties and potential biological activities. PFAS are known for their persistence in the environment and their ability to bioaccumulate in living organisms. This compound's biological activity is primarily linked to its interactions with proteins and potential toxicological effects.

This compound is characterized by a high degree of fluorination, which imparts distinct physicochemical properties. These properties include increased lipophilicity and stability, making it relevant for various biological interactions.

The biological activity of this compound is largely attributed to its ability to bind with proteins, particularly human serum albumin (HSA). This binding affects the compound's bioavailability and toxicity. The interaction with HSA can lead to:

- Increased Circulatory Half-Life : Higher binding affinities correlate with prolonged presence in the bloodstream.

- Altered Toxicokinetics : Binding influences the elimination rates and tissue distribution of the compound.

Biological Activity and Toxicity

Research indicates that PFAS compounds like this compound can impact multiple organ systems. The following table summarizes key findings related to its biological activity:

Case Studies

- Hepatic Effects : A study demonstrated that exposure to various PFAS compounds resulted in significant alterations in liver enzyme activities. This suggests a potential for hepatic toxicity associated with this compound.

- Immune Response : Another investigation highlighted the immunotoxic effects of PFAS exposure in animal models, indicating that this compound could similarly affect immune function.

- Endocrine Disruption : Research has shown that certain PFAS can disrupt endocrine functions by mimicking or interfering with hormone signaling pathways. The specific mechanisms through which this compound exerts such effects require further exploration.

Propiedades

IUPAC Name |

1,1,1,3,5,5,5-heptafluoropentane-2,2,4,4-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F7O4/c6-1(2(13,14)4(7,8)9)3(15,16)5(10,11)12/h1,13-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCXKNVJJQJKKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(O)O)(C(C(F)(F)F)(O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F7O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379295 |

Source

|

| Record name | 3H-Perfluoro-2,2,4,4-tetrahydroxypentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77953-71-0 |

Source

|

| Record name | 3H-Perfluoro-2,2,4,4-tetrahydroxypentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.